2-[4-[3-(6-quinolinylmethyl)-5-triazolo[4,5-b]pyrazinyl]-1-pyrazolyl]ethanol is a member of quinolines.
PF-04217903 has been used in trials studying the treatment of Neoplasms.
PF-04217903
CAS No.: 1159490-85-3
Cat. No.: VC0005768
Molecular Formula: C19H16N8O
Molecular Weight: 372.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1159490-85-3 |
---|---|
Molecular Formula | C19H16N8O |
Molecular Weight | 372.4 g/mol |
IUPAC Name | 2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol |
Standard InChI | InChI=1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2 |
Standard InChI Key | PDMUGYOXRHVNMO-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1 |
Canonical SMILES | C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1 |
Appearance | White to off white powder |
Chemical and Structural Properties
Molecular Characteristics
PF-04217903, systematically named 2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol, belongs to the quinoline derivatives. Its IUPAC name reflects a triazolo-pyrazine core linked to a quinoline moiety via a methyl group, with an ethanol substituent enhancing solubility . The compound’s selectivity for c-MET is attributed to its ATP-competitive binding mode, with a of 4.5 nM .
Table 1: Physicochemical Properties of PF-04217903
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 372.4 g/mol |
CAS Registry Number | 956905-27-4 (free base) |
Solubility | Orally bioavailable |
Selectivity | >1,000-fold for c-MET vs. 150+ kinases |
Synthetic Routes
Radiolabeled variants like -PF-04217903 have been synthesized for positron emission tomography (PET) imaging. Optimized conditions using cesium carbonate (CsCO) in dimethylformamide (DMF) achieved 99% conversion efficiency for fluorination . The synthesis involves coupling a triazolo-pyrazine intermediate with a quinoline derivative, followed by functionalization with a 2-fluoroethyl group .
Mechanism of Action
c-MET Signaling Inhibition
c-MET, the HGF receptor, is aberrantly activated in cancers through mutations, gene amplification, or autocrine/paracrine HGF stimulation. PF-04217903 binds to the ATP pocket of c-MET, inhibiting autophosphorylation at Y1234/Y1235 residues (IC = 4.6–16 nM) . This blockade suppresses downstream effectors like MAPK, PI3K/AKT, and STAT3, impairing tumor cell proliferation, migration, and survival .
Selectivity Profile
In kinase screening panels, PF-04217903 exhibited >1,000-fold selectivity for c-MET over 150+ kinases, including structurally related receptors like VEGFR and EGFR . This specificity minimizes off-target effects, distinguishing it from multitargeted kinase inhibitors such as cabozantinib.
Preclinical Studies
Antitumor Efficacy
In xenograft models of c-MET-driven tumors, oral administration of PF-04217903 (10–30 mg/kg/day) induced dose-dependent tumor regression. Pharmacodynamic analyses revealed >90% inhibition of c-MET phosphorylation at efficacious doses . Key findings include:
-
Tumor Microenvironment Modulation: Reduced microvessel density (CD31+ cells) and plasma levels of pro-angiogenic factors (VEGFA, IL-8) .
-
Apoptosis Induction: Caspase-3 activation and decreased Ki67 proliferation index in treated tumors .
Table 2: In Vitro Potency of PF-04217903
Cell Line | c-MET Phosphorylation IC | Proliferation IC |
---|---|---|
NCI-H441 (lung cancer) | 5 nM | 8 nM |
U-87 MG (glioblastoma) | 6 nM | 12 nM |
HUVEC (endothelial) | 4.6 nM | 7.3 nM (invasion assay) |
Anti-Inflammatory Effects
In murine models of gout and LPS-induced pleurisy, PF-04217903 (10 mg/kg) accelerated inflammation resolution by:
-
Enhancing Neutrophil Apoptosis: Caspase-3-dependent pathways increased apoptotic neutrophils by 2.5-fold .
-
Promoting Efferocytosis: Annexin A1-mediated clearance of apoptotic cells reduced IL-1β and CXCL1 levels by 60% .
Clinical Development
Phase I Trial (NCT008157)
A first-in-human study evaluated PF-04217903 in patients with advanced solid tumors (n=24). Key outcomes included:
-
Safety Profile: Grade 1–2 adverse events (fatigue, nausea) at 100–400 mg/day; no dose-limiting toxicities .
-
Pharmacokinetics: Linear exposure with a half-life of 6–8 hours, supporting once-daily dosing .
-
Preliminary Efficacy: Disease stabilization in 3/24 patients (median duration: 4.2 months) .
Table 3: Phase I Trial Design Highlights
Parameter | Detail |
---|---|
Dose Escalation | 50–400 mg/day, oral |
Enrollment Criteria | Refractory solid tumors, ECOG 0-1 |
Primary Endpoints | MTD, safety, pharmacokinetics |
Therapeutic Applications Beyond Oncology
Inflammatory Diseases
By blocking HGF/MET signaling in neutrophils, PF-04217903 reduces MPO activity and hypernociception in gout models . This positions it as a candidate for neutrophilic disorders like rheumatoid arthritis or acute respiratory distress syndrome (ARDS).
Imaging Applications
-PF-04217903 PET tracers exhibit high tumor-to-background ratios (3.5:1 at 60 minutes), enabling non-invasive quantification of c-MET expression in gliomas and hepatocellular carcinomas .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume